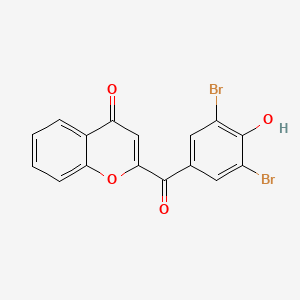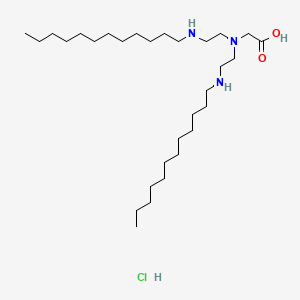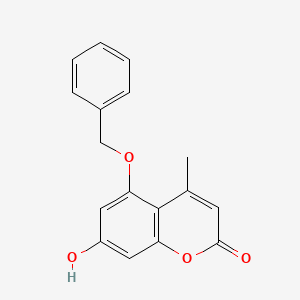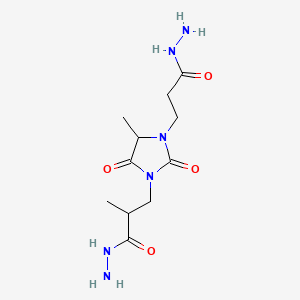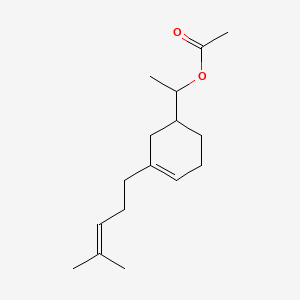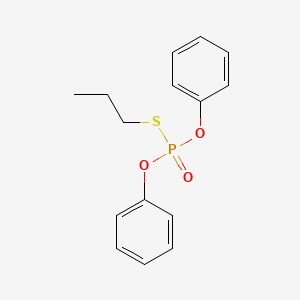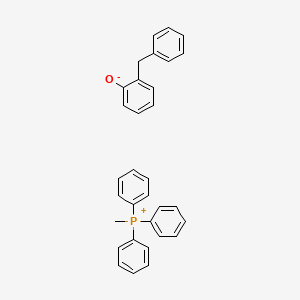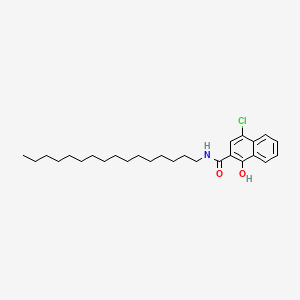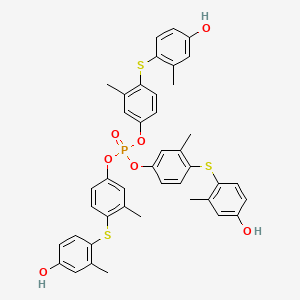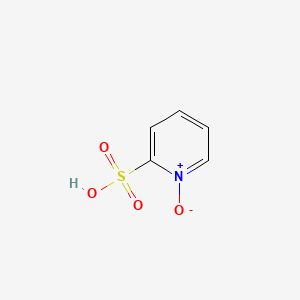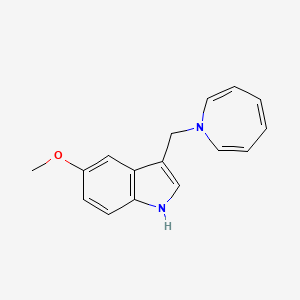
Piperidine, 1-(3-dibutylmethylsilyl)propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-dibutylmethylsilyl)propyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used in pharmaceuticals and as a building block in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-dibutylmethylsilyl)propyl- typically involves multi-step organic reactions. One common method is the reaction of piperidine with a suitable silylating agent, such as dibutylmethylchlorosilane, in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(3-dibutylmethylsilyl)propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Piperidine, 1-(3-dibutylmethylsilyl)propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-dibutylmethylsilyl)propyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
Pyrrolidine: A five-membered ring analog of piperidine, also used in drug development.
Piperazine: A six-membered ring compound with two nitrogen atoms, used in pharmaceuticals.
Uniqueness
Piperidine, 1-(3-dibutylmethylsilyl)propyl- is unique due to the presence of the silyl group, which imparts distinct chemical properties and potential applications. The silyl group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various scientific research fields.
Propriétés
Numéro CAS |
37006-56-7 |
|---|---|
Formule moléculaire |
C17H37NSi |
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
dibutyl-methyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C17H37NSi/c1-4-6-15-19(3,16-7-5-2)17-11-14-18-12-9-8-10-13-18/h4-17H2,1-3H3 |
Clé InChI |
UIIPGABLRMQINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCCC)CCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


